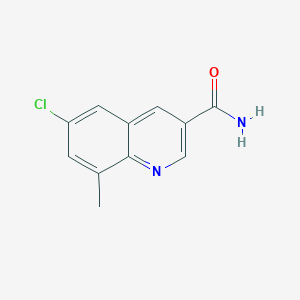

6-Chloro-8-methylquinoline-3-carboxamide

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry Research

The quinoline ring system is a privileged structure in medicinal chemistry, a term designated for molecular frameworks that are able to bind to multiple biological targets. nih.govnih.govnih.gov This versatility stems from its unique electronic properties and the ability of its nitrogen atom to form hydrogen bonds. frontiersin.org Quinoline and its derivatives are found in numerous natural products, most notably alkaloids, and have been the basis for the development of a wide range of synthetic drugs. wisdomlib.orgrsc.org

The pharmacological promiscuity of the quinoline scaffold is well-documented, with derivatives exhibiting a broad spectrum of biological activities. wisdomlib.orgnih.govbiointerfaceresearch.com These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antimalarial, and anticonvulsant properties. nih.govnih.govbiointerfaceresearch.com This diverse bioactivity has made the quinoline nucleus a focal point for drug discovery and development efforts. nih.govorientjchem.org The ability to functionalize the quinoline ring at various positions provides a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. frontiersin.orgorientjchem.org

Table 1: Selected Biological Activities of Quinoline Derivatives

| Biological Activity | Examples of Quinoline-Based Compounds |

| Antimalarial | Quinine, Chloroquine (B1663885), Mefloquine. rsc.orgbiointerfaceresearch.com |

| Antibacterial | Ciprofloxacin, Ofloxacin. rsc.orgbiointerfaceresearch.com |

| Anticancer | Camptothecin, Topotecan. rsc.org |

| Anti-inflammatory | --- |

| Anticonvulsant | --- |

Historical Context of Quinoline-3-carboxamide (B1254982) Derivatives in Drug Discovery Efforts

The exploration of quinoline-3-carboxamide derivatives in drug discovery has a rich history, marked by the development of several clinically significant compounds. These derivatives have been investigated for a wide array of therapeutic applications, demonstrating the versatility of this particular chemical class. researchgate.net

One of the notable early examples is Linomide, a quinoline-3-carboxamide that was investigated for its immunomodulatory and antiangiogenic effects, showing potential in the treatment of autoimmune diseases and cancer. nih.govnih.gov More recently, Tasquinimod (B611174), another quinoline-3-carboxamide, has been studied for its antitumor properties. lookchem.combenthamdirect.com The development of these and other similar compounds has underscored the therapeutic potential of the quinoline-3-carboxamide scaffold. researchgate.netnih.govnih.gov

Research into quinoline-3-carboxamides (B1200007) has expanded to include their potential as inhibitors of various enzymes, such as hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) and ATM kinase, highlighting their relevance in inflammatory diseases and cancer therapy. nih.govnih.gov The ability of the carboxamide group at the 3-position to engage in crucial hydrogen bonding interactions with biological targets is a key factor driving the continued interest in this class of compounds. benthamdirect.com

Rationale for Investigating Substituted Quinoline-3-carboxamides, with Emphasis on Halogenation and Methylation Patterns (e.g., at C-6 and C-8 positions)

The strategic substitution of the quinoline ring is a fundamental approach in medicinal chemistry to optimize the biological activity and physicochemical properties of a lead compound. The introduction of substituents such as halogens and methyl groups at specific positions can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.

Methylation , such as the placement of a methyl group at the C-8 position, also plays a crucial role in modifying the properties of quinoline derivatives. A methyl group can influence the compound's steric profile, potentially leading to more selective binding to a target protein. rsc.org Furthermore, the introduction of a methyl group can impact the metabolic stability of the molecule, a critical factor in drug development. Research on related heterocyclic compounds has demonstrated that methylation can significantly affect biological activity.

The combination of a chloro group at the C-6 position and a methyl group at the C-8 position in the quinoline-3-carboxamide scaffold represents a deliberate design strategy. This specific substitution pattern aims to leverage the electronic effects of the halogen and the steric and metabolic influences of the methyl group to create a compound with potentially enhanced and specific biological activity. The investigation of such substituted derivatives is a rational approach to explore the structure-activity relationships within the quinoline-3-carboxamide class and to identify novel therapeutic candidates.

Properties

Molecular Formula |

C11H9ClN2O |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

6-chloro-8-methylquinoline-3-carboxamide |

InChI |

InChI=1S/C11H9ClN2O/c1-6-2-9(12)4-7-3-8(11(13)15)5-14-10(6)7/h2-5H,1H3,(H2,13,15) |

InChI Key |

CVLRDHLCOMOLDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=CC(=CN=C12)C(=O)N)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 6 Chloro 8 Methylquinoline 3 Carboxamide and Its Analogues

Classical Quinoline (B57606) Synthesis Approaches Applied to 6-Chloro-8-methylquinoline-3-carboxamide Precursors

Several foundational reactions in organic chemistry provide pathways to the quinoline core structure. These methods, including the Skraup, Combes, and Friedländer syntheses, are versatile and can be modified to yield precursors for this compound by selecting appropriately substituted starting materials.

Skraup Synthesis Modifications for 6-Chloro-8-methylquinoline (B132775) Derivatives

The Skraup synthesis is a classic method for preparing quinolines, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.org To synthesize a 6-chloro-8-methylquinoline derivative, 4-chloro-2-methylaniline (B164923) would be the logical starting material.

The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system. iipseries.orgnih.gov The reaction is known for being highly exothermic and sometimes violent, requiring careful control of reaction conditions. wikipedia.orggoogle.com Ferrous sulfate (B86663) is often used to moderate the reaction. wikipedia.org

A specific example of this approach is the preparation of 6-Chloro-8-methylquinoline from 4-chloro-2-methylaniline and glycerol in nitrobenzene with concentrated sulfuric acid. The mixture is heated, and after a vigorous exothermic reaction, it is stirred for several hours. Work-up involves neutralization and extraction, followed by purification to afford the desired product in good yield. chemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| 4-chloro-2-methylaniline | Glycerol, H₂SO₄, Nitrobenzene | 6-Chloro-8-methylquinoline | 80% | chemicalbook.com |

Combes Quinoline Synthesis and its Adaptations

The Combes synthesis provides a route to 2,4-substituted quinolines through the acid-catalyzed reaction of anilines with β-diketones. wikipedia.orgiipseries.org For a 6-chloro-8-methylquinoline derivative, 4-chloro-2-methylaniline would again be the starting aniline. The choice of β-diketone would determine the substituents at the 2 and 4 positions of the quinoline ring.

The mechanism involves the initial formation of a Schiff base intermediate from the aniline and one of the ketone carbonyls. This is followed by an acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step, and subsequent dehydration to form the aromatic quinoline ring. wikipedia.org Concentrated sulfuric acid is a common catalyst for the ring closure step. wikipedia.orgiipseries.org

| Aniline Derivative | β-Diketone | Catalyst | Product Type |

| 4-chloro-2-methylaniline | Acetylacetone | H₂SO₄ | 6-Chloro-2,4,8-trimethylquinoline |

Friedländer Synthesis for Quinoline-3-carboxamide (B1254982) Formation

The Friedländer synthesis is a versatile and straightforward method for producing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. researchgate.netwikipedia.orgjk-sci.com This reaction can be catalyzed by either acids or bases. researchgate.netjk-sci.com

To specifically form a quinoline-3-carboxamide derivative, a 2-aminoaryl aldehyde or ketone would be reacted with an α-ketoamide or a related compound with an activated methylene (B1212753) group adjacent to an amide. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to yield the quinoline product. wikipedia.orgnih.gov The challenge often lies in the availability of the substituted 2-aminoaryl carbonyl precursors. researchgate.net

| 2-Aminoaryl Carbonyl | Active Methylene Compound | Catalyst | Product |

| 2-Amino-5-chloro-3-methylbenzaldehyde | 2-Cyanoacetamide | Base (e.g., piperidine) | 2-Amino-6-chloro-8-methylquinoline-3-carboxamide |

Targeted Synthesis of this compound Core

More direct and modern synthetic routes often focus on building the desired functionality onto a pre-formed quinoline ring or constructing the ring with the required substituents in place. The Vilsmeier-Haack reaction is a key transformation in this context.

Vilsmeier-Haack Formylation in Quinoline-3-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. arkat-usa.orgchemijournal.com It is particularly effective for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides. The reaction utilizes the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). ijsr.net

Starting with the appropriate N-arylacetamide, such as N-(4-chloro-2-methylphenyl)acetamide, the Vilsmeier-Haack reaction proceeds via cyclization and formylation to yield 2,6-dichloro-8-methylquinoline-3-carbaldehyde. The presence of an electron-donating group (like the methyl group) on the acetanilide (B955) generally leads to good yields. The reaction involves the electrophilic substitution of the aromatic ring by the chloromethyleniminium salt (Vilsmeier reagent), leading to the formation of the quinoline ring with a chloro group at the 2-position and a formyl group at the 3-position. arkat-usa.orgchemijournal.com

This 2-chloro-3-formylquinoline is a crucial intermediate. The formyl group at the 3-position is the direct precursor to the 3-carboxamide moiety.

| Starting Material | Reagents | Intermediate Product | Reference |

| N-(4-chloro-2-methylphenyl)acetamide | POCl₃, DMF | 2,6-Dichloro-8-methylquinoline-3-carbaldehyde | chemijournal.com |

Oxidation of 3-Carbaldehyde to Carboxylic Acid Moiety

Once the 2-chloroquinoline-3-carbaldehyde (B1585622) intermediate is synthesized, the next step is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This transformation is a standard procedure in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

One effective method involves using silver nitrate (B79036) in an alkaline medium. tandfonline.com This mild oxidation selectively converts the aldehyde to the corresponding carboxylic acid, yielding 2,6-dichloro-8-methylquinoline-3-carboxylic acid. This carboxylic acid is the immediate precursor to the final carboxamide. The final step, amidation, would involve converting the carboxylic acid to the amide, for instance, by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and then reacting it with ammonia (B1221849) or an appropriate amine.

| Intermediate | Oxidizing Agent | Product | Reference |

| 2,6-Dichloro-8-methylquinoline-3-carbaldehyde | Silver nitrate (AgNO₃) in alkaline medium | 2,6-Dichloro-8-methylquinoline-3-carboxylic acid | tandfonline.com |

Amidation Reactions for Carboxamide Formation

The final and critical step in the synthesis of quinoline-3-carboxamides (B1200007) is the formation of the amide bond from a precursor, typically a quinoline-3-carboxylic acid. Various coupling methods have been developed to achieve this transformation efficiently.

One effective method involves the direct coupling of quinoline-3-carboxylic acids with amines using standard peptide coupling reagents. For instance, the synthesis of novel 2-chloroquinoline-3-carboxamide (B1625466) derivatives has been accomplished by treating the corresponding 2-chloroquinoline-3-carboxylic acids with various anilines. lookchem.com This reaction is typically mediated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent such as dimethylformamide (DMF). lookchem.com The reaction mixture is stirred at room temperature, and a base like triethylamine (B128534) is often added to facilitate the reaction. lookchem.com

A more recent and highly efficient procedure utilizes tetraalkylthiuram disulfides as amidation reagents. researchgate.net This method allows for the amidation of quinoline-3-carboxylic acids under simple reaction conditions, accommodating a broad scope of substrates and providing good yields. researchgate.netresearchgate.net The reaction proceeds effectively at elevated temperatures in a solvent like 1,2-dichloroethane (B1671644) (DCE). researchgate.net This protocol is advantageous as it provides a convenient pathway to various aza-heteroaromatic carboxamides of pharmaceutical interest. researchgate.net

Below is a table summarizing common amidation reaction conditions for the formation of quinoline-3-carboxamides.

| Precursor | Amine Source/Reagent | Coupling Agent/Catalyst | Solvent | Conditions | Yield |

| Quinoline-3-carboxylic acid | Substituted anilines | EDC, HOBt | DMF | Room Temp, 24h | Moderate to Good |

| Quinoline-3-carboxylic acid | Tetraalkylthiuram disulfides | None | DCE | 120 °C, 12h | Good |

| Metal carboxylate salts | Free amines or ammonium (B1175870) salts | HBTU, Hünig's base | N/A | 1-2h | Good to Excellent acs.org |

Advanced Synthetic Strategies for Derivatization

To generate libraries of diverse quinoline-3-carboxamide analogues for various research applications, advanced synthetic strategies are employed. These methods, including multicomponent reactions, copper-catalyzed syntheses, and scaffold hopping, offer powerful tools for structural diversification.

Multicomponent reactions (MCRs), which involve combining three or more starting materials in a single synthetic operation, have become a cornerstone of modern organic synthesis for their efficiency and atom economy. rsc.orgresearchgate.net They are particularly well-suited for the rapid construction of complex molecular architectures like the quinoline scaffold. rsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully used to create diverse quinoline structures. rsc.org

For the synthesis of quinoline-3-carboxylates, which are direct precursors to the target carboxamides, MCRs provide a convergent approach. A three-component cascade annulation using readily available aryl diazonium salts, nitriles, and alkynes offers an efficient, additive-free, and rapid synthesis of multiply substituted quinolines. organic-chemistry.org This method proceeds without the need for an external catalyst and is noted for its tolerance of various functional groups on all three components. organic-chemistry.org Another prominent MCR is the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. acs.org While this yields a different regioisomer, the principles highlight the power of MCRs in building the quinoline core with a carboxylic acid functionality in a single step. acs.org These MCR-based approaches allow for significant structural diversity to be incorporated into the final products, making them invaluable for generating libraries of analogues. rsc.org

Copper catalysis has emerged as a powerful tool in the synthesis of quinoline derivatives due to its low toxicity, cost-effectiveness, and versatile reactivity. rsc.orgnih.gov An efficient one-pot synthesis of a variety of quinoline carboxylates has been achieved through a copper(II) triflate (Cu(OTf)₂) catalyzed reaction. This process involves the reaction of 2-aminoaryl carbonyls with alkynyl carboxylates, proceeding through a sequence of Michael addition, cyclization, and aromatization. rsc.org The methodology is noted for its mild reaction conditions and high efficiency. rsc.org

Another strategy involves copper-catalyzed domino reactions between enaminones and 2-bromo- or 2-iodobenzaldehydes. rsc.org This sequence consists of an aldol (B89426) reaction, followed by C(aryl)–N bond formation and subsequent elimination to yield the quinoline ring. rsc.org Furthermore, copper catalysts are instrumental in modified Friedländer syntheses. In one such protocol, copper salt combined with D-glucose (to generate the active Cu(I) species in situ) and proline as a ligand facilitates a three-component reaction between a 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide (B81097) to produce quinoline derivatives in an aqueous ethanol (B145695) solvent. nih.gov

The table below showcases examples of copper-catalyzed reactions for quinoline synthesis.

| Reaction Type | Reactants | Catalyst | Key Advantages |

| Michael Addition/Cyclization | 2-Aminoaryl carbonyls, Alkynyl carboxylates | Cu(OTf)₂ | One-pot, mild conditions, non-toxic catalyst rsc.org |

| Domino Reaction | Enaminones, 2-Halobenzaldehydes | Copper salt | Efficient access to various quinolines rsc.org |

| Modified Friedländer Synthesis | 2-Bromobenzaldehyde, 1,3-Diketone, NaN₃ | Cu(I) (in situ), Proline | Use of green solvent, inexpensive catalyst nih.gov |

| Decarboxylative Cascade | Aryl aldehydes, Anilines, Acrylic acid | Copper catalyst | High functional-group tolerance, aerobic conditions organic-chemistry.org |

Scaffold hopping is a prominent strategy in medicinal chemistry used to identify novel chemical cores that retain the biological activity of a known active compound while offering improved properties or a distinct intellectual property position. uniroma1.it This approach involves modifying the central core structure of a molecule rather than just its peripheral substituents. uniroma1.it

A clear application of this strategy led to the design and synthesis of 6-arylquinoline-3-carboxamide derivatives. nih.gov Starting from a series of 2,3-dihydro-4-tetrahydroquinolones that showed inhibitory activity against the Cholesteryl Ester Transfer Protein (CETP), a scaffold hop was performed. nih.gov The 2,3-dihydro-4-tetrahydroquinolone core was replaced by a quinoline ring, while the critical aryl group at the 6-position was retained. This rational design modification resulted in a new series of 6-arylquinoline-3-carboxamide derivatives with potent CETP inhibitory activity. nih.gov This example demonstrates how scaffold hopping can be a powerful tool to generate novel quinoline-3-carboxamide derivatives by identifying bioisosteric replacements for existing pharmacophores.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov In recent years, significant efforts have been directed toward developing greener synthetic routes for quinoline derivatives. tandfonline.com

Many classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions, strong acids, and hazardous reagents. nih.govnih.gov Modern green approaches seek to overcome these limitations. One major focus is the use of environmentally benign solvents, with water being an ideal choice. tandfonline.com For example, a one-pot, four-component coupling reaction to synthesize indeno[1,2-b]quinolinone derivatives has been reported using recyclable titanium dioxide nanoparticles as a catalyst in aqueous media at 80°C. tandfonline.com

Microwave-assisted synthesis is another key green technique that can significantly reduce reaction times and improve yields. The synthesis of quinoline derivatives has been achieved by reacting ferrocene (B1249389) carboxaldehyde with dimedone and a ketone in water under microwave irradiation, affording yields of 75–93% in just 10–15 minutes. tandfonline.com

The use of reusable and non-toxic catalysts is also central to green quinoline synthesis. acs.org Metal nanoparticles of cobalt and copper doped on aerogels have been used as reusable catalysts for the Friedländer reaction under solvent-free conditions, producing quinolines in high yields at a mild temperature of 50°C. tandfonline.com Furthermore, multicomponent reactions often align with green chemistry principles by reducing the number of synthetic steps and minimizing waste. researchgate.net An MCR approach using L-proline and ammonium acetate (B1210297) as catalysts exemplifies a clean and green method for preparing quinoline derivatives. researchgate.net These greener strategies, while often demonstrated for the general quinoline scaffold, are directly applicable to the synthesis of precursors for this compound, promoting more sustainable chemical manufacturing. nih.gov

Iii. Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 6-Chloro-8-methylquinoline-3-carboxamide in solution. Both ¹H and ¹³C NMR analyses offer detailed insights into the electronic environment of each atom, confirming the connectivity and substitution pattern of the quinoline (B57606) core.

The ¹H NMR spectrum provides critical information for assigning the specific positions of protons on the quinoline ring system. The chemical shifts are heavily influenced by the electronic effects of the substituents: the electron-withdrawing chloro and carboxamide groups and the electron-donating methyl group. Protons on the pyridine (B92270) ring (H-2 and H-4) are typically observed at lower fields (deshielded) due to the electronegativity of the nitrogen atom.

H-2 and H-4 Protons: The protons at the C-2 and C-4 positions are expected to be the most deshielded protons on the quinoline ring, appearing as distinct singlets or doublets at the downfield end of the aromatic region. Their chemical shifts are influenced by the adjacent nitrogen and the C-3 carboxamide group.

Substituent Effects on the Benzene (B151609) Ring: The protons on the carbocyclic ring (H-5 and H-7) are influenced by the substituents at C-6 and C-8. The chlorine atom at the C-6 position is an electron-withdrawing group, which tends to deshield adjacent protons. Conversely, the methyl group at C-8 is electron-donating, causing a shielding effect (upfield shift) on nearby protons. uncw.eduuncw.edu This opposing electronic influence helps in the unambiguous assignment of the H-5 and H-7 signals. The H-5 proton is expected to appear as a doublet, while the H-7 proton will also be a doublet.

Methyl and Amide Protons: The protons of the C-8 methyl group will appear as a singlet in the upfield aliphatic region of the spectrum. The carboxamide (-CONH₂) protons typically present as two broad singlets, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 9.1 - 9.3 | s |

| H-4 | 8.7 - 8.9 | s |

| H-5 | 7.8 - 8.0 | d |

| H-7 | 7.5 - 7.7 | d |

| -CH₃ (at C-8) | 2.5 - 2.7 | s |

| -CONH₂ | 7.6 - 8.2 | br s |

The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, and the chemical shifts provide evidence for their electronic environment and connectivity. The shifts for quinoline carbons typically resonate between 120-150 ppm. researchgate.netepa.gov

Quaternary Carbons: The quaternary carbons (C-4a, C-6, C-8, C-8a) and the carbon bearing the carboxamide group (C-3) can be identified. The C-6 carbon, bonded to chlorine, will experience a direct electronic effect, influencing its chemical shift. nih.gov Similarly, the C-8 carbon attached to the methyl group will have a characteristic shift. epa.gov

Pyridine and Benzene Ring Carbons: The carbons of the pyridine ring (C-2, C-3, C-4) and the benzene ring (C-5, C-7) can be distinguished. The C-2 and C-4 signals are typically found downfield due to the influence of the nitrogen atom.

Substituent Carbons: The spectrum will also show signals for the methyl carbon (typically 15-25 ppm) and the carbonyl carbon of the carboxamide group, which is expected to appear significantly downfield (165-175 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 135 - 137 |

| C-4 | 148 - 150 |

| C-4a | 128 - 130 |

| C-5 | 126 - 128 |

| C-6 | 132 - 134 |

| C-7 | 129 - 131 |

| C-8 | 136 - 138 |

| C-8a | 146 - 148 |

| -CH₃ (at C-8) | 20 - 23 |

| -C=O (amide) | 167 - 170 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both FT-IR and FT-Raman techniques, is employed to identify the characteristic functional groups present in the molecule and to gain insights into its vibrational modes. mdpi.com

The FT-IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, key diagnostic peaks are expected for the amide, aromatic, chloro, and methyl groups.

N-H Stretching: The carboxamide group will exhibit characteristic N-H stretching vibrations, typically appearing as two bands in the 3100-3400 cm⁻¹ region for a primary amide.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. scialert.net

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide group (Amide I band) is anticipated in the region of 1650-1690 cm⁻¹.

C=C and C=N Stretching: The quinoline ring will show multiple bands in the 1450-1620 cm⁻¹ region due to C=C and C=N aromatic ring stretching vibrations. amazonaws.com

C-Cl Stretching: The C-Cl stretching vibration typically appears as a strong band in the fingerprint region, generally between 600-800 cm⁻¹. dergipark.org.tr

Table 3: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| N-H Stretch | -CONH₂ | 3150 - 3350 |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2980 |

| C=O Stretch (Amide I) | -CONH₂ | 1660 - 1680 |

| C=C / C=N Stretch | Quinoline Ring | 1450 - 1610 |

| C-Cl Stretch | Ar-Cl | 650 - 750 |

FT-Raman spectroscopy provides complementary data to FT-IR, as different selection rules govern the activity of vibrational modes. researchgate.net Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum is expected to show strong signals for the symmetric stretching vibrations of the quinoline ring system. researchgate.net The C=C and C-C stretching modes of the aromatic rings often produce intense Raman bands. irphouse.com Vibrations involving the C-Cl and C-CH₃ bonds will also be observable, providing complementary information to the FT-IR data for a complete vibrational analysis. The protonation at the N1 position can cause dramatic changes of the Raman bands in the wavenumber region between 1500 cm⁻¹ and 1650 cm⁻¹. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which provides further structural confirmation. For this compound (Molecular Formula: C₁₁H₉ClN₂O), the exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS).

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed. There will be an M⁺ peak and an M+2 peak, with a relative intensity ratio of approximately 3:1, which is distinctive for compounds containing one chlorine atom. miamioh.edu

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact ionization. Common fragmentation pathways for amides involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org Likely fragmentation includes the loss of the carboxamide moiety (-CONH₂) or related fragments. Other expected fragmentations include the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•) from the molecular ion. The fragmentation of the quinoline ring itself can lead to the loss of HCN. rsc.org Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the substituents.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallography data for this compound. This search was aimed at elucidating its absolute stereochemistry, solid-state conformation, and intermolecular interactions.

Despite a thorough investigation, no specific single-crystal X-ray diffraction studies for this compound have been published in the available scientific literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available at this time. Such data would be essential for definitively determining the three-dimensional structure of the molecule in the solid state, analyzing its bond lengths and angles, and understanding the packing arrangement and non-covalent interactions (such as hydrogen bonding or π-stacking) within the crystal lattice.

While crystallographic data exists for structurally related quinoline derivatives, this information cannot be used to accurately describe the specific solid-state conformation of this compound, as minor changes in substituents can significantly impact crystal packing and molecular conformation. Further experimental work involving the growth of single crystals and subsequent X-ray diffraction analysis is required to provide these critical structural insights.

Iv. Computational and Theoretical Investigations of 6 Chloro 8 Methylquinoline 3 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide reliable results that correlate well with experimental data where available.

A hypothetical data table of optimized geometric parameters for 6-Chloro-8-methylquinoline-3-carboxamide, based on typical values from DFT calculations on similar molecules, is presented below.

Interactive Data Table: Predicted Geometric Parameters of this compound

| Parameter | Predicted Value |

| C-Cl bond length | ~1.74 Å |

| C-CH₃ bond length | ~1.51 Å |

| C=O bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.36 Å |

| Quinoline ring planarity | High |

These calculations are fundamental as the optimized geometry is the basis for all further computational analyses, including spectroscopic and reactivity predictions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, reactivity descriptors)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For quinoline derivatives, the HOMO is typically a π-orbital distributed over the quinoline ring system, while the LUMO is a π*-orbital. The substituents on the quinoline ring significantly influence the energies of these orbitals. In the case of this compound, the electron-withdrawing chlorine atom and carboxamide group are expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would have the opposite effect.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity.

Below is a hypothetical table of FMO energies and reactivity descriptors for this compound, based on values reported for analogous structures.

Interactive Data Table: Predicted FMO Energies and Reactivity Descriptors

| Parameter | Predicted Value (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

| Electronegativity (χ) | 4.0 to 5.0 |

| Chemical Hardness (η) | 2.25 to 2.75 |

| Global Softness (S) | 0.18 to 0.22 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent regions of neutral potential.

For this compound, the MEP surface would likely show the most negative potential localized on the oxygen and nitrogen atoms of the carboxamide group, as well as the nitrogen atom of the quinoline ring. These sites would be the primary targets for electrophilic attack. Conversely, the hydrogen atoms of the amide group and the aromatic protons would exhibit positive potential, making them susceptible to nucleophilic interactions. The chlorine atom, being highly electronegative, would also contribute to the local electronic landscape. Understanding the MEP is crucial for predicting how the molecule might interact with biological targets, such as enzymes or receptors. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure and assign spectral features.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts would be influenced by the electronic environment of each nucleus, which is shaped by the substituents on the quinoline ring. Theoretical IR spectra can be computed by calculating the vibrational frequencies of the optimized molecular structure. These frequencies correspond to specific vibrational modes, such as C=O stretching of the carboxamide, C-Cl stretching, and various aromatic C-H vibrations. Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The calculated absorption maxima (λmax) can provide insights into the electronic structure of the molecule.

A hypothetical table of predicted spectroscopic data is provided below.

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |

| Amide Protons | 7.5 - 9.0 ppm | |

| Methyl Protons | 2.5 - 3.0 ppm | |

| ¹³C NMR | Quinoline Carbons | 120 - 150 ppm |

| Carbonyl Carbon | 165 - 175 ppm | |

| IR | C=O Stretch | ~1680 cm⁻¹ |

| N-H Stretch | ~3300-3400 cm⁻¹ | |

| C-Cl Stretch | ~1050-1100 cm⁻¹ | |

| UV-Vis | λmax | ~280-320 nm |

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) play a crucial role in the structure, stability, and function of chemical and biological systems. NCI analysis is a computational technique used to identify and visualize weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, within a molecule or between molecules. This analysis is based on the electron density and its derivatives.

For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the carboxamide group and the quinoline nitrogen, which would contribute to the planarity and stability of the molecule. It could also highlight van der Waals interactions involving the chlorine and methyl groups. In a biological context, NCI analysis is invaluable for understanding how the molecule might bind to a protein target, by visualizing the network of noncovalent interactions in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. It is a powerful tool for understanding the binding mode of a molecule and for virtual screening of compound libraries. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex and to observe the dynamic behavior of the system over time.

V. Mechanistic Studies of Biological Activities of 6 Chloro 8 Methylquinoline 3 Carboxamide and Its Analogues

Antimicrobial Activity Investigations (In Vitro Studies)

Analogues of 6-Chloro-8-methylquinoline-3-carboxamide have demonstrated a range of antimicrobial effects, prompting investigations into their mechanisms of action against various pathogens.

The antibacterial activity of quinoline (B57606) derivatives is often attributed to a multi-faceted mechanism of action. Studies on various substituted quinoline-3-carboxamides (B1200007) have revealed that these compounds can exert their effects through several pathways. One proposed mechanism involves the chelation of essential metal ions, which are crucial for bacterial enzyme function and cellular processes. This sequestration of metal ions can disrupt bacterial metabolism and growth.

Another potential mechanism is the disruption of the bacterial cell membrane and integrity. Some quinoline analogues have been shown to increase membrane permeability, leading to the leakage of intracellular components and ultimately cell death. Furthermore, inhibition of bacterial enzymes, such as DNA gyrase and topoisomerase IV, is a well-established mechanism for quinolone antibiotics, and it is plausible that some quinoline-3-carboxamide (B1254982) analogues share this mode of action.

Research on 2-chloroquinoline-3-carboxamide (B1625466) derivatives has shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum bactericidal concentrations (MBC) in the millimolar range against methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus. researchgate.netlookchem.com Specifically, electron-donating groups on the quinoline ring were found to contribute to the antibacterial activity. researchgate.net

| Compound | Bacterial Strain | Minimum Bactericidal Concentration (mM) |

|---|---|---|

| 5b (a 2-chloroquinoline-3-carboxamide derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.79 |

| 5d (a 2-chloroquinoline-3-carboxamide derivative) | S. aureus ATCC 25923 | 3.77 |

| 5f (a 2-chloroquinoline-3-carboxamide derivative) | S. aureus ATCC 25923 | 1.79 |

The antifungal properties of quinoline analogues are also an area of active investigation. Similar to their antibacterial action, the ability to chelate metal ions is considered a key factor. Additionally, some halogenated 8-quinolinol-5- and 7-sulfonic acids, which are structurally related to the target compound, have demonstrated fungal inhibition that is suggested to be, in part, due to a non-chelating mechanism involving intramolecular synergism.

Studies on fluorinated quinoline analogs have shown good antifungal activity against various fungal strains. For example, certain derivatives exhibited over 80% activity against Sclerotinia sclerotiorum and Rhizoctonia solani at a concentration of 50 μg/mL. mdpi.com The mechanism for these compounds may involve the disruption of fungal cell wall synthesis or interference with essential enzymatic pathways. The presence of specific substituents, such as fluorine or chlorine on a benzene (B151609) ring attached to the quinoline core, has been shown to correlate with good antifungal activity.

The quinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a notable example. Analogues of this compound are therefore of interest for their potential antimalarial activity. The proposed mechanisms for quinoline-based antimalarials are diverse. A primary mode of action is the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing toxic heme. Quinolines are thought to accumulate in the food vacuole and inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic heme and parasite death.

More recent studies on novel quinoline-4-carboxamide derivatives have identified a different mechanism of action: the inhibition of the parasite's translation elongation factor 2 (PfEF2). biointerfaceresearch.com This inhibition halts protein synthesis, which is essential for the parasite's survival and replication. Furthermore, computational studies have suggested that some quinoline derivatives can act as potent inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme critical for nucleotide synthesis.

Anticancer Activity Studies (Cellular and Molecular Levels)

The anticancer potential of this compound and its analogues has been a significant focus of research, with studies elucidating their effects on cellular proliferation and specific molecular targets.

A number of quinoline-3-carboxamide analogues have demonstrated the ability to inhibit the growth of various cancer cell lines. For instance, the quinoline-3-carboxamide tasquinimod (B611174) has been shown to reduce tumor growth by blocking the recruitment of myeloid-derived suppressor cells to the tumor microenvironment. nih.gov

Other studies have focused on the cytotoxic effects of novel quinoline derivatives. For example, a series of quinoline-8-sulfonamides, which share the quinoline core, were found to exert high cytotoxicity toward a panel of cancer cell lines, including melanoma (C32, COLO829), breast cancer (MDA-MB-231), glioblastoma (U87-MG), and lung cancer (A549). mdpi.com The anti-proliferative effect of these compounds was linked to the inhibition of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer cell metabolism.

| Compound | Cancer Cell Line | GI50 (µg/mL) |

|---|---|---|

| Compound 9a (a quinoline-8-sulfonamide (B86410) derivative) | C32 (Melanoma) | 233.9 |

| COLO829 (Melanoma) | 168.7 | |

| MDA-MB-231 (Breast Cancer) | 273.5 | |

| U87-MG (Glioblastoma) | 339.7 | |

| A549 (Lung Cancer) | 223.1 |

Furthermore, novel quinoline compounds have been shown to induce antiproliferative effects in leukemic and solid tumor cell lines through the inhibition and degradation of DNA methyltransferases (DNMTs). nih.gov

A key aspect of the anticancer activity of quinoline-3-carboxamides is their ability to act as enzyme inhibitors.

ATM Kinase: Several studies have identified quinoline-3-carboxamides as potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase. nih.govresearchgate.netnih.gov ATM is a critical enzyme in the DNA damage response (DDR) pathway. By inhibiting ATM, these compounds can prevent cancer cells from repairing DNA damage, leading to genomic instability and apoptosis. nih.gov The quinoline nitrogen is thought to bind to the hinge region of the kinase, acting as a competitive inhibitor of ATP. mdpi.com Cytotoxicity assays have shown that some quinoline-3-carboxamide derivatives are effective against cancer cell lines such as HCT116, MDA-MB-468, and MDA-MB-231. nih.gov

Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS): Quinoline-3-carboxamides have also been discovered as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). researchgate.netnih.gov H-PGDS is an enzyme that catalyzes the production of prostaglandin D2 (PGD2), a mediator of inflammation. By inhibiting H-PGDS, these compounds can modulate inflammatory responses, which are often implicated in cancer development and progression. A fragment-based screen led to the identification of a 3-cyano-quinoline hit which was optimized to a potent quinoline-3-carboxamide inhibitor with an IC50 of 9.9 nM. nih.gov

Bruton's Tyrosine Kinase (BTK): Analogues such as 4-aminoquinoline-3-carboxamide derivatives have been identified as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK). nih.govacs.org BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies and autoimmune diseases. The most potent compounds in this class have shown strong inhibitory effects on both wild-type BTK and the C481S mutant, which confers resistance to some BTK inhibitors.

| Compound Class | Target Enzyme | Reported IC50/EC50 |

|---|---|---|

| Quinoline-3-carboxamide analogue | Hematopoietic Prostaglandin D Synthase (H-PGDS) | 9.9 nM |

| 4-Aminoquinoline-3-carboxamide derivative (Compound 25) | BTK (wild-type) | 5.3 nM |

| 4-Aminoquinoline-3-carboxamide derivative (Compound 25) | BTK (C481S mutant) | 39 nM |

Receptor Binding Studies and Antagonist/Agonist Mechanisms (e.g., mGluR2, cannabinoid receptors)

The quinoline carboxamide scaffold has been investigated for its interaction with various G protein-coupled receptors (GPCRs), including metabotropic glutamate (B1630785) receptors and cannabinoid receptors. These studies aim to elucidate the agonist or antagonist nature of these compounds and their potential therapeutic applications.

Metabotropic Glutamate Receptors (mGluRs): While specific studies on this compound binding to the mGluR2 subtype are not extensively detailed in the provided literature, research into analogous structures provides insight into the potential interactions of this chemical class with mGluRs. For instance, novel series of quinoline-8-carboxamide (B1604842) derivatives have been designed and evaluated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov These NAMs, such as 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamide, bind to a common allosteric site on the receptor, distinct from the glutamate-binding (orthosteric) site. nih.govnih.gov Mutagenesis studies have identified key amino acid residues within this allosteric pocket, such as Proline 654 (P654), Tyrosine 658 (Y658), and Tryptophan 784 (W784), that are crucial for the binding and activity of diverse modulator scaffolds. nih.gov The interaction with these residues modulates the receptor's response to glutamate. Although mGlu5 and mGluR2 belong to different groups within the mGlu receptor family, this research highlights the capability of the quinoline carboxamide core to engage in specific allosteric interactions with these receptors, suggesting a potential avenue for designing selective modulators for other subtypes like mGluR2.

Cannabinoid Receptors: The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, has been a significant target for the development of antagonists, historically for the treatment of obesity and related metabolic disorders. jbclinpharm.orgnih.gov The development of the first selective CB1 antagonist, Rimonabant (a pyrazole-3-carboxamide derivative), spurred extensive research into structure-activity relationships for CB1 antagonism. jbclinpharm.orgnih.gov These studies revealed that the carboxamide moiety is a critical pharmacophore for binding and inverse agonism at the CB1 receptor. wikipedia.org It is hypothesized that the carboxamide oxygen can form a hydrogen bond with key residues, such as Lys192, in the receptor's binding pocket. wikipedia.org While many developed antagonists are based on a pyrazole (B372694) core, the fundamental role of the substituted carboxamide group is a recurring theme. jbclinpharm.orgebi.ac.uk The N-substituent on the carboxamide, often a piperidinyl group in highly potent antagonists, is also crucial for affinity. wikipedia.org The exploration of quinoline-based scaffolds as CB1 antagonists is less documented than pyrazoles, but the established importance of the carboxamide functional group suggests that quinoline-3-carboxamide derivatives could be designed to interact with the CB1 receptor, potentially acting as neutral antagonists or inverse agonists depending on their specific substitution patterns. nih.govwikipedia.org

DNA Damage Response Pathway Modulation

Quinoline-3-carboxamide derivatives have been identified as potential modulators of the DNA Damage Response (DDR) pathway, a critical cellular process for maintaining genomic integrity and a key target in cancer therapy. researchgate.net The DDR involves a network of kinases, including Ataxia-Telangiectasia Mutated (ATM) kinase, which are activated by DNA damage and orchestrate cell cycle arrest and DNA repair. researchgate.net

Research has focused on synthesizing quinoline-3-carboxamide analogues as potential small molecule inhibitors of ATM kinase. researchgate.net The inhibition of DDR pathway kinases is a strategy to sensitize cancer cells to DNA-damaging therapeutics. researchgate.net In one study, several synthesized quinoline-3-carboxamide derivatives demonstrated promising cytotoxicity against various cancer cell lines, including HCT116, MDA-MB-468, and MDA-MB-231. researchgate.net Structure-activity relationship (SAR) studies from this research indicated that the electron-donating character of substituents on the quinoline ring was important for the molecule's cytotoxic activity. researchgate.net

Other related quinoline derivatives have also been shown to interfere with processes linked to DNA damage and cell death. For example, derivatives of 6-cinnamamido-quinoline-4-carboxamide were found to trigger massive apoptosis in cancer cells, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key protein in DNA repair and programmed cell death. nih.gov Furthermore, novel bis-quinoline compounds have been developed that act as inhibitors and degraders of DNA methyltransferases (DNMTs), particularly DNMT3A. mdpi.com By inducing demethylation, these compounds can reactivate tumor suppressor genes, demonstrating another mechanism by which quinoline derivatives can influence pathways related to genomic stability and cancer cell proliferation. mdpi.com

| Compound Class | Molecular Target | Observed Effect | Relevant Cancer Cell Lines | Reference |

|---|---|---|---|---|

| Quinoline-3-carboxamides | ATM Kinase | Inhibition of DDR pathway, cytotoxicity | HCT116, MDA-MB-468, MDA-MB-231 | researchgate.net |

| 6-Cinnamamido-quinoline-4-carboxamides | Apoptosis Pathway | Induction of apoptosis, PARP cleavage | Broad spectrum of cancer cell lines | nih.gov |

| Bis-quinoline derivatives | DNA Methyltransferase (DNMT3A) | Enzyme inhibition and protein degradation, DNA demethylating activity | U937, HL60 (leukemia), HCT116 (colon) | mdpi.com |

Anti-Inflammatory Effects at a Molecular Level

The anti-inflammatory properties of quinoline carboxamides are often linked to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. A central player in inflammation is the Nuclear Factor-kappa B (NF-κB) family of transcription factors, which controls the expression of genes encoding cytokines, chemokines, and other inflammatory molecules. nih.gov

Studies have shown that novel quinoline derivatives can act as potent inhibitors of the canonical NF-κB pathway. nih.gov The mechanism of some quinoline inhibitors does not involve preventing the degradation of the inhibitor of NF-κB (IκB), but rather interfering with the subsequent steps. nih.gov For instance, in silico analyses suggest that certain quinoline molecules may directly interfere with the DNA-binding activity of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, such as Tumor Necrosis Factor (TNF). nih.gov This targeted inhibition reduces the inflammatory cascade at its source.

Beyond NF-κB, quinoline carboxamide analogues have been explored as antagonists for other inflammation-related targets. The P2X7 receptor (P2X7R), an ATP-gated ion channel, is implicated in inflammatory responses, and its activation can trigger signaling cascades involving mitogen-activated protein kinases (MAPK) and the PI3K/Akt pathway. nih.gov Synthesized quinoline-6-carboxamide (B1312354) derivatives have demonstrated P2X7R antagonist activity, suggesting they could mitigate P2X7R-mediated inflammation. nih.gov The molecular structure, particularly the presence of sulfonate and amide linkages, appears favorable for P2X7R inhibition. nih.gov

The broader anti-inflammatory mechanism of quinoline-like structures often involves the suppression of pro-inflammatory enzymes and cytokines. nih.gov This includes the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as reducing the production of cytokines like interleukin-6 (IL-6) and IL-1β. nih.gov Some fluoroquinolones, for example, have been shown to inactivate MAPKs (ERK1/2 and p38) and the p65-NF-κB signaling pathway, leading to reduced pro-inflammatory cytokine synthesis. nih.gov

Investigation of Anti-HIV-1 Latency Reversal Mechanisms (e.g., HDAC inhibition, NFAT pathways)

A major obstacle to curing HIV-1 infection is the persistence of latent viral reservoirs in resting CD4+ T cells. nih.gov The "shock and kill" strategy aims to eliminate these reservoirs by using latency-reversing agents (LRAs) to reactivate viral gene expression, making the infected cells visible to the immune system or susceptible to viral cytopathic effects. nih.govcorevih-bretagne.fr Quinoline derivatives have emerged as a promising class of LRAs. researchgate.netnih.gov

One key mechanism for maintaining HIV-1 latency is the recruitment of histone deacetylases (HDACs) to the viral promoter (the 5' Long Terminal Repeat, or LTR), which results in a transcriptionally repressive chromatin state. nih.gov Consequently, HDAC inhibitors are a major class of LRAs. nih.gov Studies have shown that specific quinoline scaffolds can be functionalized with HDAC-inhibiting groups, such as hydroxamic acid, to create potent LRAs. researchgate.net These hybrid molecules combine the quinoline core with a zinc-binding group that directly inhibits HDAC activity, leading to histone acetylation and reactivation of HIV-1 transcription. researchgate.net Research suggests that inhibiting specific HDACs, particularly HDAC3, is crucial for disrupting HIV-1 latency. bohrium.com

In addition to direct HDAC inhibition, some quinoline derivatives reactivate latent HIV-1 through other pathways. For example, the 2-methylquinoline (B7769805) derivative AV6 was found to induce latent HIV-1 expression by activating the Nuclear Factor of Activated T-cells (NFAT) pathway. nih.gov NFAT is a transcription factor that plays a role in T-cell activation and can bind to the HIV-1 LTR to promote transcription. researchgate.net The activity of AV6 was shown to be synergistic with HDAC inhibitors like valproic acid, indicating that targeting multiple pathways can lead to more robust latency reversal. nih.gov These dual-mechanism approaches, which may involve stimulating NFAT DNA binding while also inhibiting HDAC activity, represent a powerful strategy for purging the latent HIV-1 reservoir. researchgate.net

Enzyme Modulation (e.g., Cholesteryl Ester Transfer Protein (CETP) Inhibition)

Quinoline-3-carboxamide derivatives have been specifically designed and synthesized as inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.govnih.gov CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.govnih.gov Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol ("good cholesterol") levels, which is inversely correlated with the risk of coronary heart disease. nih.govnih.gov

A series of novel quinoline-3-carboxamide derivatives were synthesized and evaluated for their CETP inhibitory activity using radioisotope-based assays. nih.gov These studies revealed that the substitution pattern on the quinoline ring is a critical determinant of inhibitory potency. nih.gov For instance, compounds featuring 6-benzyloxy and 7-methoxy groups on the quinoline scaffold generally possessed more potent CETP inhibitory activity. nih.gov

Structure-activity relationship (SAR) analyses have provided detailed insights. The optimization of a lead compound led to the development of analogues with significantly improved activity. As shown in the table below, specific substitutions on the amide portion of the molecule also influenced efficacy. The p-tolyl amide (Compound 24) and t-butyl substituted amide (Compound 26) derivatives were identified as particularly potent inhibitors, exhibiting activity comparable to the CETP inhibitor dalcetrapib. nih.gov This research identifies the quinoline-3-carboxamide scaffold as a viable framework for developing novel and effective CETP inhibitors. nih.govresearchgate.net

| Compound | Key Structural Features | CETP Inhibition (%) | Reference |

|---|---|---|---|

| Lead Compound 1 | 2,3-dihydro-4-tetrahydroquinolone core | 30.0% | nih.gov |

| Compound 24 | 6-benzyloxy-7-methoxy-N-(p-tolyl)quinoline-3-carboxamide | 80.1% | nih.gov |

| Compound 26 | N-(tert-butyl)-6-benzyloxy-7-methoxyquinoline-3-carboxamide | 80.1% | nih.gov |

Vi. Structure Activity Relationship Sar Studies of 6 Chloro 8 Methylquinoline 3 Carboxamide Derivatives

Impact of Halogen Substitution Patterns on Biological Efficacy and Selectivity

The nature and position of halogen substituents on the quinoline-carboxamide scaffold are pivotal in modulating biological activity. Research on related quinoline (B57606) derivatives demonstrates that highly electronegative halogens such as fluorine, chlorine, and iodine can enhance binding affinity to biological targets. nih.gov For instance, in a series of quinoline-4-carboxamides developed as antimalarial agents, replacing a bromine atom with chlorine or fluorine was well-tolerated and maintained significant activity, while completely removing the halogen led to an eight-fold decrease in potency. acs.org This underscores the importance of a halogen at this position for target interaction.

The position of the halogen also dictates its effect. Studies on pyrano[3,2-h]quinolone derivatives have shown that 6-chloro analogues are among the most active in cancer cell lines, with the presence of halogens contributing to increased lipophilicity. In a different series of tacrine-quinoline hybrids, a 5-fluoro substitution on an 8-hydroxyquinoline (B1678124) ring resulted in the most potent inhibition of Butyrylcholinesterase (BuChE), whereas 5,7-dichloro substitution significantly diminished activity, possibly due to steric hindrance. mdpi.com This highlights that while halogens are often beneficial, their placement and the steric and electronic effects they impart must be carefully considered to optimize efficacy and selectivity. mdpi.comacs.org

Role of Methyl Group at C-8 on Molecular Interactions and Activity

The methyl group at the C-8 position of the quinoline ring plays a significant role in defining the molecule's interaction with its biological targets, primarily through steric effects. The C-8 position is adjacent to the quinoline nitrogen, a key site for coordinating with metallic active sites in enzymes or forming hydrogen bonds in receptor pockets.

Influence of Substituents on the Carboxamide Nitrogen

The substituent attached to the carboxamide nitrogen is a primary determinant of potency and selectivity for quinoline-3-carboxamide (B1254982) derivatives. This part of the molecule often extends into solvent-exposed regions or specific sub-pockets of a binding site, allowing for significant chemical modification to optimize interactions.

Studies on quinoline-carboxamide derivatives as P2X7R antagonists demonstrated that substitutions on a phenyl ring attached to the carboxamide nitrogen significantly improved inhibitory potency. Electron-withdrawing groups like -OCF₃ and -CF₃, as well as the less electronically demanding -CH₃ group, all enhanced activity. nih.gov The trifluoromethoxy (-OCF₃) substituted analogue was particularly potent, suggesting a favorable interaction in the target's binding site. nih.gov

Similarly, in a series of EGFR inhibitors, modifying the carboxamide substituent with different heterocyclic or aromatic moieties led to substantial differences in activity. nih.gov A thiophene (B33073) derivative exhibited the highest potency, indicating a specific and favorable fit within the EGFR kinase domain. nih.gov Research on 4-hydroxy-2-quinolinone-3-carboxamides as antioxidants also revealed that substituents on the N-phenyl ring dramatically influenced activity; for example, a p-fluoro aniline (B41778) derivative showed high activity, while a methyl or hydroxyl replacement led to reduced efficacy. nih.gov

Table 1: Effect of N-Carboxamide Phenyl Substituents on P2X7R Inhibition nih.gov

| Compound ID | Substitution (R) on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 1d | 4-CH₃ | 0.682 |

| 1e | 4-OCF₃ | 0.457 |

| 1f | 4-Cl | 0.741 |

| 1i | 4-F | 0.745 |

| - | Unsubstituted | >10 |

Table 2: Effect of N-Carboxamide Substituents on EGFR Inhibition nih.gov

| Compound ID | Substituent (R) on Carboxamide | EGFR IC₅₀ (µM) |

|---|---|---|

| III (Parent) | 4-methoxyphenyl | 5.283 |

| 5o | Furan-2-ylmethyl | 2.61 |

| 6b | Thiophen-2-ylmethyl | 0.49 |

| 10 | Benzyloxy | 1.73 |

Effects of Modifications at Quinoline Ring Positions (e.g., C-6, C-7) on Target Engagement

Modifications to the benzo portion of the quinoline ring, specifically at the C-6 and C-7 positions, are critical for fine-tuning target engagement and selectivity. The C-6 chloro substituent in the parent compound already establishes a key electronic feature. Further alterations in this region can significantly impact biological activity.

Studies have shown that substituents at the C-6 position directly influence the electronic environment of the entire ring system, affecting the chemical shifts of protons and carbons at positions C-5, C-7, and C-8. researchgate.netlookchem.com For instance, replacing a methyl group at C-6 with a more electronegative chloro group deshields the H-5 proton. lookchem.com This electronic modulation can alter the strength of interactions with target proteins. SAR studies on ATM kinase inhibitors suggested that the presence of electron-donating groups on the quinoline ring was important for cytotoxic activity. nih.gov

Furthermore, exploring substitutions at both the C-6 and C-7 positions has been shown to be a viable strategy for altering potency and selectivity against specific kinases. nih.gov In the development of GLUT1 inhibitors based on a quinoline scaffold, the introduction of a fluorine atom at the C-7 position was found to be a key feature for achieving high selectivity over other glucose transporters. mdpi.com The C-6 position has also been successfully utilized as an attachment point for larger moieties, such as sugar molecules in glycoconjugation strategies, to improve the selective delivery and cytotoxicity of compounds to cancer cells. mdpi.com

Conformational and Electronic Factors Governing SAR

Electronic properties play a clear role. The introduction of electron-withdrawing groups, such as -OCF₃ on the carboxamide moiety, can render a compound more electrophilic, potentially enhancing interactions with electron-rich residues in a binding pocket. nih.gov Conversely, some studies indicate that electron-donating groups on the quinoline ring itself can be favorable for certain activities, such as cytotoxicity. nih.gov These electronic effects are experimentally observable through changes in NMR chemical shifts upon substitution at positions like C-6. researchgate.netlookchem.com

Vii. Future Research Directions and Challenges

Development of Novel Synthetic Pathways for 6-Chloro-8-methylquinoline-3-carboxamide Derivatives

The synthesis of quinoline (B57606) derivatives has traditionally relied on established methods such as the Vilsmeier-Haack, Skraup, and Friedlander syntheses. researchgate.net For instance, a common route to substituted 2-chloroquinoline-3-carboxamides involves the Vilsmeier-Haack reaction on acetanilides to produce 2-chloro-3-carbaldehyde quinolines. lookchem.com This intermediate is then oxidized to the corresponding carboxylic acid, which is subsequently coupled with various amines to form the final carboxamide product. researchgate.netlookchem.com A specific precursor, 2-chloro-8-methylquinoline-3-carbaldehyde, can be efficiently synthesized using the Vilsmeier-Haack reagent, providing a key starting material for this compound. rsc.orgchemijournal.com

Future research will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic strategies that align with the principles of green chemistry. nih.gov This includes the use of metal nanoparticle-catalyzed reactions to increase yield and atom efficiency. frontiersin.org The development of one-pot synthesis methods, which reduce reaction time and simplify purification processes, is another promising area. nih.gov Research into novel coupling reagents and reaction conditions will be essential for diversifying the derivatives of the core this compound structure, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR). lookchem.commdpi.com

Table 1: Key Synthetic Reactions for Quinoline-3-Carboxamide (B1254982) Scaffolds

| Reaction Type | Description | Precursors | Key Reagents | Reference |

| Vilsmeier-Haack Reaction | Formylation of activated aromatic compounds, often used to create quinoline-3-carbaldehydes from acetanilides. | Acetanilides | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | researchgate.netlookchem.com |

| Oxidation | Conversion of the 3-carbaldehyde group to a 3-carboxylic acid group. | 2-chloroquinoline-3-carbaldehydes | Sodium chlorite (B76162) (NaClO₂) | lookchem.com |

| Amide Coupling | Formation of the carboxamide bond between the quinoline-3-carboxylic acid and an amine. | quinoline-3-carboxylic acids, various anilines | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt) | lookchem.comnih.gov |

| Suzuki Cross-Coupling | A palladium-catalyzed reaction to form carbon-carbon bonds, enabling diversification of the quinoline core. | Bromo-substituted quinolines, boronic acids | Palladium catalyst | nih.gov |

Advanced Mechanistic Elucidation of Biological Actions

Quinoline-3-carboxamide derivatives are known to exhibit a wide range of biological activities, including immunomodulatory and anticancer effects. researchgate.net A significant area of research has identified them as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family, particularly the Ataxia Telangiectasia Mutated (ATM) kinase, a key mediator in the DNA Damage Response (DDR) pathway. nih.govmdpi.comresearchgate.net The quinoline nitrogen is thought to bind to the hinge region of these kinases, acting as an ATP-competitive inhibitor. mdpi.com

Future investigations must employ advanced biochemical and biophysical techniques to unravel the precise molecular interactions between this compound and its biological targets. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target protein, revealing key binding motifs. Functional proteomics approaches can be used to identify additional protein binding partners beyond the currently known targets. duke.edu Furthermore, detailed studies on the downstream signaling effects following target inhibition are necessary to fully comprehend the compound's cellular impact. nih.gov Understanding these mechanisms is crucial for optimizing the scaffold for improved potency and selectivity. mdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity

Table 2: AI/ML Applications in Quinoline Derivative Drug Design

| AI/ML Application | Description | Potential Impact | Reference |

| Virtual Screening | ML algorithms predict the binding affinity of large compound libraries to a specific target. | Faster and more efficient identification of potential hit compounds. | nih.govnih.gov |

| 3D-QSAR Modeling | Establishes a correlation between the 3D properties of molecules and their biological activity. | Guides the rational design of more potent analogs by identifying key structural features. | mdpi.com |

| Predictive ADMET | AI models predict the absorption, distribution, metabolism, excretion, and toxicity profiles of compounds. | Early identification and elimination of candidates with poor drug-like properties. | frontiersin.org |

| De Novo Drug Design | Generative AI models create novel molecular structures with desired properties. | Exploration of new chemical space and design of optimized lead compounds. | nih.govspringernature.com |

Exploration of New Biological Targets for this compound Scaffold

The versatility of the quinoline scaffold suggests that its derivatives may interact with a broad range of biological targets beyond those currently identified. frontiersin.orgnih.gov While ATM kinase and other DDR kinases are established targets for some quinoline-3-carboxamides (B1200007), the this compound core could prove effective against other protein families. nih.govmdpi.com Kinases, in general, represent a promising area, as numerous quinoline-based molecules have been developed as kinase inhibitors for cancer therapy. nih.gov Other potential targets include enzymes such as α-glucosidase and proteins involved in purine (B94841) binding. frontiersin.orgduke.edu

Future research should involve systematic screening of this compound and its analogs against diverse panels of biological targets. This could include large-scale kinase panels, receptor binding assays, and enzymatic assays. A functional proteomics approach, utilizing the structural similarity between the quinoline core and the purine ring of ATP, could uncover novel ATP-binding proteins that interact with the compound. duke.edu The identification of new, validated targets would significantly expand the potential therapeutic applications of this chemical scaffold into different disease areas. nih.gov

Collaborative Research Opportunities in Academia and Industry (excluding clinical trials)

The translation of basic scientific discoveries into therapeutic candidates is a complex process that benefits immensely from collaboration between academic institutions and the pharmaceutical industry. researchgate.net Universities often excel in fundamental research, target identification, and the discovery of novel chemical matter, while industry partners provide the infrastructure, resources, and expertise in drug development, including medicinal chemistry optimization and preclinical evaluation. nih.govchemistryviews.org

For the this compound scaffold, pre-competitive, preclinical partnerships could be highly fruitful. nih.gov Academic labs could focus on elucidating novel mechanisms of action and identifying new biological targets, while industry partners could contribute their extensive compound libraries and high-throughput screening capabilities. researchgate.net These collaborations can take various forms, from sponsored research agreements to larger strategic alliances. nih.gov Such partnerships create a symbiotic relationship, allowing academic researchers to access industry-level resources and providing pharmaceutical companies with access to cutting-edge science and innovative potential drug candidates, ultimately accelerating the preclinical development pipeline. researchgate.netchemistryviews.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-8-methylquinoline-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves cyclization of precursor amines or nitro derivatives followed by carboxamide functionalization. For example, analogous quinoline carboxamides are synthesized via PPA-catalyzed lactamization of amino-thio precursors (e.g., 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid) . Optimization includes adjusting solvent systems (e.g., ethanol/water mixtures), catalyst ratios, and temperature gradients. Ethylchloroformate-mediated coupling with anilines has been shown to improve yields (up to 85%) compared to traditional acetyl chloride methods, reducing purification demands .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for quinoline ring protons (δ 7.5–9.0 ppm) and carboxamide carbonyl signals (δ ~165 ppm).

- HPLC/LCMS : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to assess purity (>95%) and confirm molecular ion peaks ([M+H] at m/z 235–250 range) .

- Melting Point : Compare observed values (e.g., 138–141°C) with literature data for structural validation .

Q. What solubility and stability profiles should researchers consider for this compound in experimental design?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for stock solutions. Aqueous solubility is typically low (<1 mg/mL), necessitating surfactants or co-solvents for biological assays.

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the carboxamide group. Monitor degradation via periodic HPLC analysis under accelerated conditions (40°C, 75% humidity) .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be validated, particularly for regioselective chlorination and carboxamide formation?

- Methodological Answer :

- Isotopic Labeling : Use -labeled amines to track cyclization pathways via -NMR.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to simulate transition states for chlorination at the 6-position versus competing sites. Compare activation energies to experimental selectivity data .

- Kinetic Studies : Monitor intermediates by quenching reactions at timed intervals and analyzing via LCMS to identify rate-determining steps .

Q. How should researchers address contradictory data in reported melting points or spectroscopic profiles for this compound?

- Methodological Answer :

- Source Comparison : Cross-reference synthesis protocols—differences in recrystallization solvents (e.g., ethanol vs. ethyl acetate) can alter melting points by 2–5°C .

- Impurity Analysis : Use HPLC with diode-array detection to identify byproducts (e.g., unreacted nitro precursors) that may skew spectral data.

- Collaborative Validation : Share samples with independent labs for parallel characterization to rule out instrument-specific artifacts .